molecular formula C10H17N3S B1606671 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 482650-81-7

5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1606671
CAS No.: 482650-81-7
M. Wt: 211.33 g/mol
InChI Key: RKGIOAVPPNZOQR-UHFFFAOYSA-N
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Description

5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H17N3S and a molecular weight of 211.33 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of a cyclohexyl group and an ethyl group attached to the triazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isothiocyanate with ethyl hydrazinecarboxylate, followed by cyclization to form the triazole ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalysts: Acidic or basic catalysts to facilitate cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Disulfides, sulfonic acids

    Reduction Products: Dihydrotriazoles

    Substitution Products: Alkylated or acylated triazoles

Scientific Research Applications

5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and stabilizers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • 5-Cyclohexyl-4-(2-ethoxybenzylidene)amino-4H-1,2,4-triazole-3-thiol

Uniqueness

5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a cyclohexyl group and an ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-cyclohexyl-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGIOAVPPNZOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357726
Record name 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482650-81-7
Record name 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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